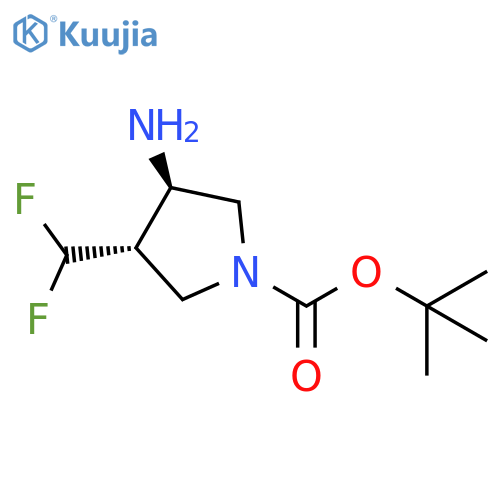Cas no 1428776-48-0 (tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate)

1428776-48-0 structure
商品名:tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 3-amino-4-(difluoromethyl)-, 1,1-dimethylethyl ester, (3R,4S)-rel-
- SCHEMBL14800538
- tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
- AKOS040811403
- 1822863-94-4
- tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
- 1428776-48-0
-
- MDL: MFCD30803619
- インチ: 1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m0/s1
- InChIKey: IHBPOBJSXPGYRH-BQBZGAKWSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@H](C(F)F)[C@@H](N)C1
計算された属性
- せいみつぶんしりょう: 236.13363415g/mol
- どういたいしつりょう: 236.13363415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55.6Ų
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D633928-500MG |
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 500mg |
$455 | 2024-07-21 | |
| eNovation Chemicals LLC | D633928-10G |
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 10g |
$4815 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2239-250MG |
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 250MG |
¥ 2,052.00 | 2023-04-04 | |
| abcr | AB535688-500 mg |
t-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate; . |
1428776-48-0 | 500MG |
€923.60 | 2023-04-14 | ||
| abcr | AB535688-1 g |
t-Butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate; . |
1428776-48-0 | 1g |
€1,362.20 | 2023-04-14 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2239-100MG |
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 100MG |
¥ 1,280.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2239-500MG |
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 500MG |
¥ 3,418.00 | 2023-04-04 | |
| Chemenu | CM673940-250mg |
tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 250mg |
$373 | 2023-01-02 | |
| Chemenu | CM673940-10g |
tert-butyltrans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 10g |
$4656 | 2023-01-02 | |
| eNovation Chemicals LLC | D633928-5G |
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate |
1428776-48-0 | 97% | 5g |
$2730 | 2024-07-21 |
tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate 関連文献
-
1. Water
-
Ping Tong Food Funct., 2020,11, 628-639
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
1428776-48-0 (tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1428776-48-0)tert-butyl trans-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

清らかである:99%/99%
はかる:500mg/1g
価格 ($):472.0/698.0